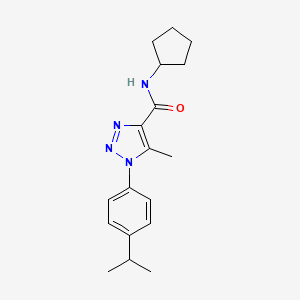
N-cyclopentyl-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-cyclopentyl-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide” is a compound that belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .
Molecular Structure Analysis
The molecular formula of “N-cyclopentyl-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide” is C18H24N4O . It contains a triazole ring, which is a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . The molecule also contains a cyclopentyl group, a methyl group, and a propan-2-ylphenyl group .
Scientific Research Applications
Synthesis and Characterization of Triazole Derivatives
Heterocyclic Derivative Syntheses : Research on the catalytic reactions under oxidative carbonylation conditions to produce tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives demonstrates the versatility of triazole compounds in organic synthesis. These processes highlight the application of triazole compounds as intermediates in synthesizing a wide range of heterocyclic compounds with potential industrial and pharmaceutical applications (Bacchi et al., 2005).
Triazole-Based Scaffolds for Drug Development : A study on the synthesis and evaluation of new Hsp90 inhibitors based on a 1,4,5-trisubstituted 1,2,3-triazole scaffold underscores the role of triazole derivatives in the development of new therapeutic agents. The research highlights how structural modifications of the triazole ring can influence biological activity, offering a pathway for the design of novel drugs (Taddei et al., 2014).
Applications in Material Science and Catalysis
Synthesis of Arylselanyl-1H-1,2,3-Triazole-4-Carboxylates : The development of methods for the synthesis of arylselanyl-1H-1,2,3-triazole-4-carboxylates showcases the potential of triazole compounds in material science. These compounds are synthesized through the reaction of azidophenyl arylselenides with β-keto-esters, indicating the utility of triazole derivatives in creating functionally diverse materials (Seus et al., 2012).
Green Synthesis of 1,4,5-Trisubstituted-1,2,3-Triazoles : A study on the synthesis of biologically and industrially important 1,4,5-trisubstituted-1,2,3-triazoles using a green and recyclable catalytic system highlights the environmental benefits of using triazole derivatives in chemical synthesis. The research emphasizes the efficiency and eco-friendliness of using triazole compounds as building blocks in organic synthesis (Singh et al., 2013).
Mechanism of Action
Target of Action
A similar compound, 1-(7-chloroquinolin-4-yl)-n-(4-methoxybenzyl)-5-methyl-1h-1,2,3-triazole-4-carboxamide, has been reported to have affinity with β-secretase (bace), glycogen synthase kinase 3β (gsk3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease .
Mode of Action
Triazole compounds, which include this compound, are known to bind readily in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Biochemical Pathways
Triazole compounds are known to influence a variety of biochemical pathways due to their ability to bind with different enzymes and receptors .
Result of Action
Triazole compounds are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects .
properties
IUPAC Name |
N-cyclopentyl-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-12(2)14-8-10-16(11-9-14)22-13(3)17(20-21-22)18(23)19-15-6-4-5-7-15/h8-12,15H,4-7H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKZHTBVXYOOBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)C(C)C)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(9H-fluoren-9-ylmethoxy)carbonyl]-1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylic acid](/img/structure/B2465705.png)
![N-[cyano(2,4-difluorophenyl)methyl]-3-(2-methoxyethoxy)benzamide](/img/structure/B2465709.png)
![2-Cyclopropyl-5-(pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2465711.png)
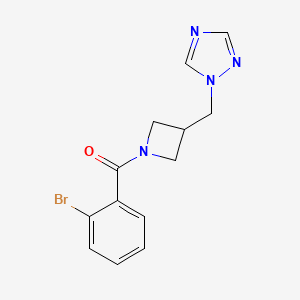

![N-(3,3-Difluorocyclobutyl)-N-[(3-propan-2-yloxyphenyl)methyl]prop-2-enamide](/img/structure/B2465717.png)
![3-methyl-7-[(3-methylphenyl)methyl]-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2465718.png)
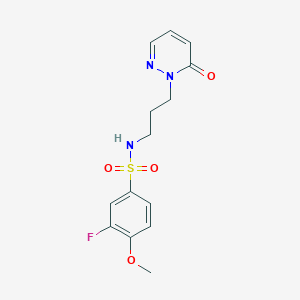
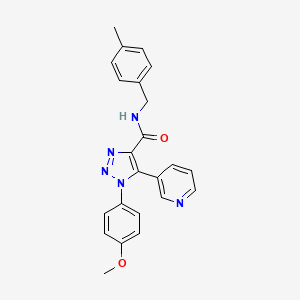
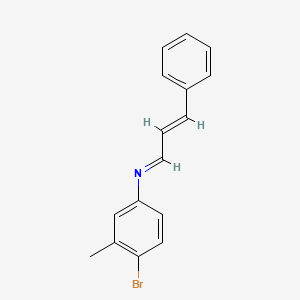
![5-(hydroxymethyl)-8-methyl-N-(4-methylphenyl)-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2465722.png)

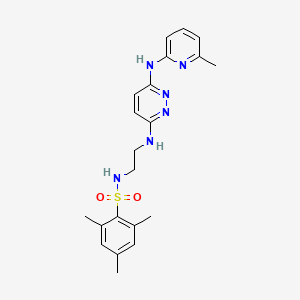
![3-(furan-2-yl)-2-phenyl-5-(m-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2465728.png)